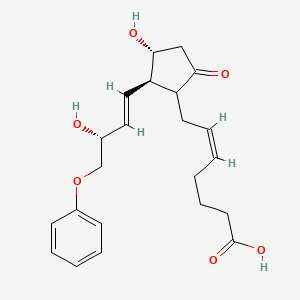

16-Phenoxy tetranor Prostaglandin E2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18?,19-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXKJZCRLQWIIN-BYCQWZGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of 16-Phenoxy tetranor Prostaglandin E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2). It is the principal active metabolite of sulprostone, a potent uterotonic agent.[1][2] Understanding the precise mechanism of action of this compound is crucial for its therapeutic applications, which historically include the induction of labor and management of postpartum hemorrhage, as well as for its use in ophthalmology for the treatment of glaucoma. This technical guide provides an in-depth analysis of its molecular interactions and downstream signaling pathways, supported by experimental data and methodologies.

Core Mechanism of Action: Selective Prostanoid Receptor Agonism

The biological effects of this compound are mediated through its interaction with specific G-protein coupled receptors (GPCRs) known as prostanoid receptors. As the active form of sulprostone, its receptor binding profile is characterized by a high affinity for the prostanoid EP3 receptor and a significant, albeit lower, affinity for the prostanoid EP1 receptor .

Receptor Binding Affinity

Quantitative analysis of the binding affinity of sulprostone, the prodrug of this compound, to various human prostanoid receptors reveals its selectivity. The following table summarizes the reported binding affinities (Ki) for sulprostone. It is inferred that this compound exhibits a similar binding profile.

| Receptor Subtype | Reported Ki (nM) | Primary G-Protein Coupling | Second Messenger Pathway |

| EP1 | ~36 | Gq | ↑ Intracellular Ca2+ |

| EP2 | >10,000 | Gs | ↑ cAMP |

| EP3 | ~1.2 | Gi | ↓ cAMP |

| EP4 | >10,000 | Gs | ↑ cAMP |

| FP | ~63 | Gq | ↑ Intracellular Ca2+ |

| DP1 | >10,000 | Gs | ↑ cAMP |

| IP | ~1,000 | Gs | ↑ cAMP |

| TP | >10,000 | Gq | ↑ Intracellular Ca2+ |

Data for sulprostone, the parent compound of this compound.

Signaling Pathways

The activation of EP1 and EP3 receptors by this compound initiates distinct intracellular signaling cascades:

-

EP1 Receptor Activation (Gq Pathway): Upon binding to the EP1 receptor, a conformational change activates the associated Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates various cellular responses, including smooth muscle contraction.

-

EP3 Receptor Activation (Gi Pathway): The EP3 receptor is coupled to the inhibitory G-protein, Gi. Agonist binding leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels attenuates the activity of protein kinase A (PKA), thereby influencing a range of cellular processes, including ion channel activity and gene expression.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

Objective: To determine the binding affinity of this compound for prostanoid receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human prostanoid receptor of interest (e.g., EP1, EP3).

-

Radiolabeled ligand (e.g., [3H]-PGE2).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 10 mM MES, pH 6.0, 1 mM EDTA, 10 mM MgCl2).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of [3H]-PGE2, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Intracellular Calcium Mobilization (EP1 Activation)

Objective: To assess the functional activity of this compound at the EP1 receptor.

Materials:

-

A cell line stably expressing the human EP1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS).

-

This compound.

-

A fluorescence plate reader or microscope capable of kinetic reading.

Procedure:

-

Cell Plating: Seed the EP1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye in HBSS for a specified time (e.g., 60 minutes) at 37°C.

-

Washing: Wash the cells with HBSS to remove excess dye.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

Measurement of cAMP Inhibition (EP3 Activation)

Objective: To assess the functional activity of this compound at the EP3 receptor.

Materials:

-

A cell line stably expressing the human EP3 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Cell lysis buffer.

Procedure:

-

Cell Treatment: Treat the EP3-expressing cells with a fixed concentration of forskolin to stimulate cAMP production, in the presence of varying concentrations of this compound.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: The inhibitory effect of this compound is observed as a decrease in forskolin-stimulated cAMP levels. Plot the percentage of inhibition against the logarithm of the agonist concentration to determine the IC50.

Conclusion

This compound exerts its biological effects primarily as a potent and selective agonist of the prostanoid EP3 and EP1 receptors. Its mechanism of action involves the modulation of two key second messenger systems: the inhibition of cAMP production via Gi-coupled EP3 receptors and the mobilization of intracellular calcium via Gq-coupled EP1 receptors. This dual activity underlies its significant physiological effects, particularly on smooth muscle tone. The experimental protocols detailed herein provide a robust framework for the further characterization of this and other related prostaglandin analogs in research and drug development settings.

References

The Biological Activity of 16-Phenoxy tetranor PGE2: An In-depth Technical Guide

Disclaimer: Direct experimental data on the biological activity of 16-Phenoxy tetranor PGE2 is limited in publicly available scientific literature. This guide provides an in-depth analysis based on the well-characterized activities of its parent compound, sulprostone, a synthetic analog of Prostaglandin E2 (PGE2). The signaling pathways and experimental protocols described are standard for the study of prostanoids and their receptors.

Introduction

16-Phenoxy tetranor Prostaglandin E2 is the free acid form of sulprostone, a potent synthetic analog of the naturally occurring Prostaglandin E2 (PGE2).[1] Sulprostone is recognized for its selective agonist activity at specific prostanoid receptors, primarily the EP3 and to a lesser extent, the EP1 receptor subtypes.[1] This selectivity confers a distinct pharmacological profile, making it a valuable tool in both research and clinical settings, particularly in obstetrics and gynecology for the induction of labor and management of postpartum hemorrhage.[2][3] This technical guide will delve into the biological activity of this class of compounds, focusing on receptor binding, functional effects, signaling pathways, and the experimental methodologies used for their characterization.

Quantitative Data on Biological Activity

The biological activity of sulprostone, the parent compound of 16-Phenoxy tetranor PGE2, has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its receptor binding affinity and clinical efficacy.

Table 1: Receptor Binding Affinity of Sulprostone

| Receptor Subtype | Ki (nM) | Cell Line | Reference |

| EP1 | 21 | Cultured Chinese Hamster Ovary (CHO) cells | [1] |

| EP3 | 0.6 | Cultured Chinese Hamster Ovary (CHO) cells | [1] |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Clinical Efficacy of Sulprostone for Second Trimester Pregnancy Termination

| Dosage Regimen | Success Rate (within 30 hours) | Mean Induction-Abortion Interval | Reference |

| 0.5 mg intramuscularly every 4 hours (up to 8 doses) | 87.5% | 16.6 hours | [4] |

| 1.0 mg intramuscularly every 8 hours (up to 4 doses) | 87.5% | 15.4 hours | [4] |

Table 3: Clinical Efficacy of Intravenous Sulprostone for Fetal Death in Utero (12-30 weeks gestation)

| Outcome | Result |

| Successful expulsion within 24 hours | 92.8% (90 out of 97 women) |

| Average induction-expulsion interval | 11.9 ± 8.0 hours |

Signaling Pathways

Sulprostone, as a PGE2 analog, exerts its effects by activating specific G-protein coupled receptors (GPCRs), namely the EP1 and EP3 receptors. These receptors, upon activation, trigger distinct intracellular signaling cascades.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in smooth muscle contraction.

EP3 Receptor Signaling

The EP3 receptor is primarily coupled to the Gi family of G-proteins. Activation of Gi inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). cAMP normally acts as a second messenger to activate Protein Kinase A (PKA), which promotes smooth muscle relaxation. Therefore, the inhibition of cAMP production by EP3 receptor activation leads to smooth muscle contraction.

Experimental Protocols

The characterization of compounds like sulprostone involves a variety of in vitro assays to determine their receptor binding affinity and functional activity.

Receptor Binding Assay

Objective: To determine the affinity of a test compound for a specific receptor subtype.

Methodology:

-

Membrane Preparation: Cells stably expressing the prostanoid receptor of interest (e.g., EP1 or EP3) are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.

-

Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]PGE2) and varying concentrations of the unlabeled test compound (e.g., sulprostone).

-

Separation: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for EP1 activity)

Objective: To measure the functional activity of a compound at a Gq-coupled receptor by detecting changes in intracellular calcium levels.[5][6]

Methodology:

-

Cell Culture: Cells expressing the EP1 receptor are seeded into a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.

-

Compound Addition: The test compound is added to the wells, and the fluorescence is monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium concentration, indicating receptor activation. A dose-response curve is generated to determine the EC50 (the concentration of the compound that produces 50% of the maximal response).

cAMP Assay (for EP3 activity)

Objective: To measure the functional activity of a compound at a Gi-coupled receptor by detecting changes in intracellular cAMP levels.[7][8]

Methodology:

-

Cell Culture: Cells expressing the EP3 receptor are cultured in a multi-well plate.

-

Stimulation: The cells are treated with an adenylyl cyclase activator (e.g., forskolin) to induce a basal level of cAMP production.

-

Compound Addition: The test compound is added to the wells. If the compound is an EP3 agonist, it will inhibit adenylyl cyclase and reduce cAMP levels.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: A dose-response curve is generated to determine the IC50 (for inhibition of cAMP production), which reflects the potency of the compound as a Gi-coupled receptor agonist.

Conclusion

While direct studies on 16-Phenoxy tetranor PGE2 are not extensively available, the comprehensive data on its parent compound, sulprostone, provides a robust framework for understanding its biological activity. As a selective EP1 and potent EP3 receptor agonist, its primary mechanism of action involves the modulation of intracellular calcium and cAMP levels, leading to potent smooth muscle contraction. The experimental protocols detailed herein represent the standard methodologies for characterizing such prostanoid analogs, providing a clear path for further investigation into the specific properties of 16-Phenoxy tetranor PGE2 and related compounds. This understanding is crucial for the rational design and development of new therapeutic agents targeting the prostanoid receptor system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is Sulprostone used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Evaluation of sulprostone for second trimester abortions and its effects on liver and kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 7. promega.com [promega.com]

- 8. cAMP-Glo™ Assay [promega.com]

An In-Depth Technical Guide to 16-Phenoxy tetranor Prostaglandin E2: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Phenoxy tetranor Prostaglandin E2 is a synthetic prostaglandin E2 (PGE2) analogue. It is characterized by the substitution of the terminal four carbons of the omega side chain with a phenoxy group. This modification makes it a "tetranor" analogue, indicating the removal of four carbon atoms, and introduces an aromatic moiety. While it is primarily known as a minor metabolite of the synthetic PGE2 analogue Sulprostone, its distinct chemical structure warrants an investigation into its synthesis and potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties of this compound, a proposed synthetic route based on established prostaglandin synthesis methodologies, and an analysis of its potential biological activity in the context of prostaglandin E2 signaling and structure-activity relationships of related analogues.

Chemical Structure and Properties

This compound is a derivative of the naturally occurring Prostaglandin E2. The core structure consists of a cyclopentanone ring with two side chains, the alpha (α) chain and the omega (ω) chain. The key modification in this analogue is in the ω-chain, where the terminal four carbons are replaced by a phenoxy group.

IUPAC Name: (Z)-7-((1R,2R,3R)-3-hydroxy-2-((E,R)-3-hydroxy-4-phenoxybut-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoic acid

Chemical Formula: C₂₂H₂₈O₆

Molecular Weight: 388.45 g/mol

CAS Number: 54382-74-0

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈O₆ | N/A |

| Molecular Weight | 388.45 g/mol | N/A |

| CAS Number | 54382-74-0 | N/A |

| Appearance | Not reported | N/A |

| Solubility | Not reported | N/A |

| UV max in Ethanol | Not reported | N/A |

Proposed Synthesis of this compound

The general strategy involves the following key steps:

-

Preparation of the Corey Lactone: This bicyclic lactone contains the correct stereochemistry of the cyclopentane core of the prostaglandin.

-

Introduction of the Omega (ω) Side Chain: The lower side chain, containing the 16-phenoxy-tetranor structure, is introduced. This is typically achieved through a Wittig or Horner-Wadsworth-Emmons reaction.

-

Functional Group Manipulations: Conversion of the lactone to a lactol, followed by the introduction of the alpha (α) side chain.

-

Final Modifications and Deprotection: Oxidation of the C9 hydroxyl group to a ketone and removal of protecting groups to yield the final product.

Experimental Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Key Experimental Protocols (Hypothetical)

The following are hypothetical, generalized protocols for the key steps outlined in the workflow. These would require significant optimization for this specific target molecule.

Horner-Wadsworth-Emmons Reaction for ω-Chain Introduction:

-

To a solution of (3-phenoxy-2-oxopropyl)phosphonate in an anhydrous aprotic solvent (e.g., THF) at -78 °C, a strong base (e.g., n-BuLi) is added dropwise.

-

The resulting ylide solution is stirred for 30 minutes.

-

A solution of the aldehyde (derived from the protected Corey lactone) in the same solvent is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl and the product is extracted with an organic solvent.

-

The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Wittig Reaction for α-Chain Introduction:

-

To a suspension of (4-carboxybutyl)triphenylphosphonium bromide in an anhydrous aprotic solvent (e.g., DMSO), a strong base (e.g., sodium hydride) is added.

-

The mixture is heated to form the ylide.

-

The solution is cooled, and a solution of the lactol (derived from the intermediate with the ω-chain) in the same solvent is added.

-

The reaction is stirred at room temperature until completion.

-

The reaction is quenched with water and the pH is adjusted to be acidic.

-

The product is extracted with an organic solvent, and the organic layers are washed, dried, and concentrated.

-

The crude product is purified by chromatography.

Biological Activity and Signaling Pathway

Direct experimental data on the biological activity of this compound, such as receptor binding affinities (Ki) or functional potencies (EC50), are not available in published literature. However, as a close analogue of PGE2 and a metabolite of Sulprostone, its biological activity is expected to be mediated through the prostaglandin E receptors (EP1, EP2, EP3, and EP4).

Sulprostone is known to be a potent agonist at the EP3 receptor and a weaker agonist at the EP1 receptor. It is plausible that this compound retains some affinity for these receptors.

Prostaglandin E2 Signaling Pathway

Prostaglandin E2 exerts its diverse physiological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. The activation of these receptors triggers different intracellular signaling cascades.

Caption: General signaling pathways of Prostaglandin E2 receptors.

Structure-Activity Relationship (SAR) Considerations

While no direct SAR data exists for this compound, studies on other PGE2 analogues provide some insights. Modifications of the omega side chain can significantly impact receptor affinity and selectivity. The introduction of a bulky aromatic group like phenoxy at the 16-position could:

-

Alter Receptor Binding: The phenoxy group may interact with hydrophobic pockets in the receptor binding site, potentially increasing affinity.

-

Influence Receptor Selectivity: The specific shape and electronic properties of the phenoxy group could favor binding to one EP receptor subtype over others.

-

Affect Metabolism: The phenoxy group is likely to block β-oxidation of the omega chain, a major metabolic pathway for prostaglandins, thereby potentially increasing the biological half-life of the molecule.

The following table summarizes the general effects of modifications at different positions of the prostaglandin E2 molecule on EP1 receptor activity, which can serve as a general guide for predicting the activity of novel analogues.

| Modification Position | Type of Modification | Effect on EP1 Receptor Potency |

| C1 (α-chain) | Esterification | Greatly reduced affinity and potency |

| C9 (cyclopentane ring) | Reduction to hydroxyl | Potency maintained or slightly reduced |

| C11 (cyclopentane ring) | Inversion of stereochemistry | Significantly reduced potency |

| C15 (ω-chain) | Removal of hydroxyl | Potency significantly reduced |

| C16 (ω-chain) | Introduction of substituents | Can enhance potency |

Conclusion

This compound is a structurally interesting analogue of PGE2. While it is identified as a minor metabolite of Sulprostone, a comprehensive understanding of its chemical synthesis and biological activity is currently limited by the lack of specific experimental data in the public domain. Based on established principles of prostaglandin chemistry, a plausible synthetic route via the Corey lactone has been proposed. Its biological activity is likely mediated through the EP receptor family, and SAR data from related compounds suggest that the 16-phenoxy modification could significantly influence its pharmacological profile. Further research is required to fully elucidate the synthesis, and the therapeutic potential of this compound. This guide provides a foundational framework for researchers and drug development professionals interested in exploring this and other novel prostaglandin analogues.

The Metabolic Journey of Sulprostone: A Technical Guide to 16-Phenoxy Tetranor Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of 16-Phenoxy tetranor Prostaglandin E2 as a metabolite of the synthetic prostaglandin E2 analogue, sulprostone. Sulprostone is a potent uterotonic agent primarily used in obstetrics and gynecology. Understanding its metabolic fate is crucial for a comprehensive assessment of its pharmacological profile, including efficacy and safety. This document provides a detailed overview of the metabolic pathway, quantitative data, experimental protocols for analysis, and the associated signaling mechanisms.

Introduction to Sulprostone and its Metabolism

Sulprostone, a 16-phenoxy derivative of prostaglandin E2, is recognized for its selective agonist activity at the prostaglandin EP1 and EP3 receptors.[1] Its clinical utility is centered on the induction of uterine contractions. The biotransformation of sulprostone is a key aspect of its pharmacology, leading to the formation of various metabolites. Among these, this compound has been identified as a minor metabolite in human plasma following parenteral administration.[2][3] This metabolite is the result of the hydrolysis of the methylsulfonamide bond of the parent compound.[2]

Further studies in monkeys have identified other metabolites in urine, including the tetranor and dihydrotetranor prostanoic acids, which are products of beta-oxidation.[4]

Metabolic Pathway of Sulprostone

The metabolism of sulprostone primarily involves two key enzymatic processes: hydrolysis and beta-oxidation. The initial step in the formation of this compound is the hydrolysis of the methylsulfonamide group at the C-1 position of the sulprostone molecule. This is followed by beta-oxidation of the carboxylic acid side chain, leading to the removal of two carbon units and the formation of the "tetranor" structure.

Quantitative Analysis of Sulprostone Metabolism

Limited quantitative data is available regarding the in vivo conversion of sulprostone to this compound. Studies have confirmed its presence as a minor metabolite in human plasma.[2][3] However, specific pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) for this metabolite have not been extensively reported in publicly available literature. The majority of pharmacokinetic studies have focused on the parent drug, sulprostone.

| Parameter | Sulprostone | This compound | Reference |

| Metabolite Status | Parent Drug | Minor Metabolite | [2][3] |

| Matrix | Human Plasma | Human Plasma | [2][3] |

| Pharmacokinetic Data | Data available for parent drug | Specific quantitative data not widely available |

Table 1: Summary of Available Pharmacokinetic Information

Experimental Protocols for Metabolite Identification and Quantification

The identification and quantification of sulprostone and its metabolites, including this compound, are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the analysis of complex biological matrices.

Sample Preparation

A generic solid-phase extraction (SPE) protocol for prostaglandins from plasma is outlined below. This would require optimization and validation for the specific analysis of this compound.

LC-MS/MS Analysis

A detailed protocol for the LC-MS/MS quantification of sulprostone in monkey plasma has been published and can be adapted for the analysis of its metabolites.[5] A general approach would involve:

-

Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of prostaglandins. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. For prostaglandins, negative ion electrospray ionization (ESI-) is often used.

| Parameter | Typical Condition |

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI) - Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: General LC-MS/MS Parameters for Prostaglandin Analysis

Signaling Pathways of Sulprostone

Sulprostone exerts its pharmacological effects by acting as an agonist at the prostaglandin EP1 and EP3 receptors, which are G-protein coupled receptors (GPCRs).[1] The activation of these two receptor subtypes triggers distinct downstream signaling cascades.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq family of G-proteins.[6] Upon activation by sulprostone, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates downstream targets, ultimately leading to cellular responses such as smooth muscle contraction.[1]

EP3 Receptor Signaling

The EP3 receptor is primarily coupled to the Gi family of G-proteins.[1] Activation of the EP3 receptor by sulprostone leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic adenosine monophosphate (cAMP).[1] A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This inhibition of the PKA pathway contributes to smooth muscle contraction.[1] Some studies also suggest that EP3 receptor activation can lead to the activation of the MAPK signaling pathway.[7][8]

Conclusion

This compound is a recognized minor metabolite of sulprostone in humans, formed via hydrolysis and subsequent beta-oxidation. While its presence has been confirmed, a comprehensive quantitative understanding of its pharmacokinetics remains an area for further investigation. The analytical methodology for its detection and quantification relies on the sensitivity and specificity of LC-MS/MS. Sulprostone's pharmacological effects are well-characterized through its agonist activity on EP1 and EP3 receptors, leading to distinct signaling cascades that ultimately result in its potent uterotonic effects. Further research to fully elucidate the pharmacokinetic profile of this compound and its potential contribution to the overall pharmacological and toxicological profile of sulprostone is warranted.

References

- 1. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. Intravenous prostaglandin E2 and 16-phenoxy prostaglandin E2 methyl sulfonylamide for induction of fetal death in utero - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct pathways of Gi- and Gq-mediated mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

In-depth Technical Guide: Signaling Pathways of the Prostaglandin E2 Analog, Sulprostone

A Note on 16-Phenoxy tetranor PGE2: Initial research indicates a significant lack of publicly available scientific literature detailing the specific signaling pathways activated by 16-Phenoxy tetranor PGE2. This compound is identified as a minor metabolite of the synthetic prostaglandin E2 (PGE2) analog, sulprostone. Due to the absence of direct data on 16-Phenoxy tetranor PGE2, this guide will focus on the well-documented signaling pathways of its parent compound, sulprostone, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Sulprostone

Sulprostone is a synthetic derivative of PGE2 with potent uterotonic properties, primarily used in obstetrics and gynecology.[1][2] Its mechanism of action is centered on its selective agonist activity at specific prostaglandin E receptors (EP receptors), which are G-protein coupled receptors (GPCRs).[1][3] Understanding the signaling cascades initiated by sulprostone is crucial for elucidating its therapeutic effects and potential side effects.

Core Signaling Pathways of Sulprostone

Sulprostone primarily exerts its effects through the activation of two EP receptor subtypes: EP1 and EP3.[1][3][4][5] This dual agonism triggers distinct downstream signaling cascades, leading to its physiological effects.

EP1 Receptor Activation and Calcium Mobilization

Activation of the EP1 receptor by sulprostone initiates a signaling pathway that results in increased intracellular calcium concentrations.[3] This pathway is mediated by the Gq family of G-proteins. Upon receptor activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The elevated intracellular calcium levels are a key factor in smooth muscle contraction.[3]

EP3 Receptor Activation and cAMP Inhibition

Sulprostone is a particularly potent agonist of the EP3 receptor.[4][5] The EP3 receptor is coupled to the Gi family of G-proteins, which inhibit the activity of adenylyl cyclase.[3] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which is involved in muscle relaxation. Therefore, the inhibition of the cAMP/PKA pathway contributes to smooth muscle contraction.[3]

Potential for ERK/MAPK Pathway Activation

Recent studies on PGE2 signaling through EP3 receptor isoforms have revealed a potential for the activation of the Extracellular signal-regulated kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade. This activation appears to be isoform-dependent and can proceed through Gαi, involving intermediates such as PI3K, PKC, and Src, and may also involve transactivation of the Epidermal Growth Factor Receptor (EGFR).[4][6] While direct studies on sulprostone's effect on ERK are limited, its strong agonism at the EP3 receptor suggests that it may also modulate this pathway.

Quantitative Data: Sulprostone Receptor Affinity and Potency

The following tables summarize the available quantitative data on the binding affinity and functional potency of sulprostone at EP receptors.

| Receptor | Binding Affinity (Ki) | Reference |

| Human EP1 | 21 nM | [4][5] |

| Human EP3 | 0.6 nM | [4][5] |

| Mouse EP1 | 14-36 nM | [7] |

| Mouse EP3 | 0.6-3.7 nM | [7] |

| Assay | Receptor Isoform | Potency (IC50) | Cell Line | Reference |

| Inhibition of forskolin-stimulated adenylyl cyclase | Human EP3I | 0.2 nM | CHO-K1 | [6] |

| Inhibition of forskolin-stimulated adenylyl cyclase | Human EP3II | 0.15 nM | CHO-K1 | [6] |

| CRE reporter activity | Wild-type rabbit EP3 | EC50 = 12.1 ± 3.8 nM | HEK293 | [1] |

Mandatory Visualizations

Sulprostone Signaling Pathways

Caption: Sulprostone signaling via EP1 and EP3 receptors.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the signaling pathways of prostaglandin analogs like sulprostone. These should be adapted and optimized for specific cell systems and experimental conditions.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of sulprostone for EP receptors.

Materials:

-

HEK293 cells transiently or stably expressing the human EP receptor of interest.

-

Cell culture medium and reagents.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand (e.g., [3H]-PGE2).

-

Unlabeled sulprostone.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells expressing the target EP receptor to ~80-90% confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of [3H]-PGE2 to each well.

-

Add increasing concentrations of unlabeled sulprostone to the wells.

-

Include wells for total binding (only radioligand) and non-specific binding (radioligand + a high concentration of unlabeled PGE2).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of sulprostone.

-

Plot the percentage of specific binding against the log concentration of sulprostone to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 2: cAMP Accumulation/Inhibition Assay

Objective: To measure the effect of sulprostone on adenylyl cyclase activity via the EP3 receptor.

Materials:

-

CHO-K1 or HEK293 cells expressing the human EP3 receptor.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Forskolin (an adenylyl cyclase activator).

-

Sulprostone.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Preparation:

-

Plate cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Wash the cells with assay buffer.

-

-

Compound Addition and Stimulation:

-

Pre-incubate the cells with a phosphodiesterase inhibitor in assay buffer.

-

Add increasing concentrations of sulprostone to the wells.

-

Add a fixed concentration of forskolin to all wells (except basal control) to stimulate cAMP production.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Perform the cAMP measurement using the chosen detection method (e.g., HTRF, AlphaScreen, ELISA).

-

-

Data Analysis:

-

Generate a standard curve using known cAMP concentrations.

-

Calculate the amount of cAMP produced in each well.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of sulprostone.

-

Determine the IC50 value from the dose-response curve.

-

Protocol 3: Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration following EP1 receptor activation by sulprostone.

Materials:

-

HEK293 cells expressing the human EP1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Probenecid (to prevent dye leakage).

-

Sulprostone.

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating and Dye Loading:

-

Plate cells in a black-walled, clear-bottom 96- or 384-well plate and grow overnight.

-

Remove the growth medium and add the calcium-sensitive dye loading solution containing probenecid.

-

Incubate the plate in the dark at 37°C for 60 minutes.

-

-

Calcium Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Measure the baseline fluorescence for a short period.

-

Use the instrument's liquid handler to add varying concentrations of sulprostone to the wells.

-

Immediately begin measuring the fluorescence intensity over time to capture the transient calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of sulprostone.

-

Plot the peak fluorescence (or the change from baseline) against the log concentration of sulprostone.

-

Calculate the EC50 value from the dose-response curve.

-

Protocol 4: ERK Phosphorylation Western Blot

Objective: To determine if sulprostone activates the ERK/MAPK pathway.

Materials:

-

Cells expressing the EP3 receptor.

-

Serum-free cell culture medium.

-

Sulprostone.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Protein assay reagents (e.g., BCA or Bradford).

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis:

-

Serum-starve the cells overnight to reduce basal ERK phosphorylation.

-

Treat the cells with varying concentrations of sulprostone for different time points (e.g., 5, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Re-probing:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK and total-ERK.

-

Calculate the ratio of phospho-ERK to total-ERK for each condition to determine the fold-change in ERK activation.

-

Experimental Workflow for Sulprostone Pathway Analysis

Caption: Workflow for characterizing sulprostone's signaling pathways.

References

- 1. What is the mechanism of Sulprostone? [synapse.patsnap.com]

- 2. Sulprostone - Wikipedia [en.wikipedia.org]

- 3. What is Sulprostone used for? [synapse.patsnap.com]

- 4. EP3 Prostanoid Receptor Isoforms Utilize Distinct Mechanisms to Regulate ERK 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin EP3 receptor activation is antinociceptive in sensory neurons via PI3Kγ, AMPK and GRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP(3) prostanoid receptor isoforms utilize distinct mechanisms to regulate ERK 1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The EP3 receptor stimulates ceramide and diacylglycerol release and inhibits growth of primary keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of 16-Phenoxy tetranor Prostaglandin E2 in Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Phenoxy tetranor Prostaglandin E2 (16-phenoxy tetranor PGE2) is a synthetic analog of Prostaglandin E2 (PGE2) and the principal active metabolite of the drug sulprostone. While its direct pharmacological data is limited, its physiological actions are primarily understood through the well-characterized effects of sulprostone, a potent and highly selective agonist for the Prostaglandin E3 (EP3) receptor, with weaker affinity for the EP1 receptor. This guide provides a comprehensive overview of the physiological role of 16-phenoxy tetranor PGE2, focusing on its receptor binding profile, downstream signaling cascades, and involvement in key cellular processes. The information presented is critical for researchers and professionals in drug development exploring the therapeutic potential of EP receptor modulation.

Introduction

Prostaglandin E2 (PGE2) is a ubiquitous lipid mediator that exerts a wide range of physiological and pathological effects by interacting with four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2][3] These receptors are differentially expressed across tissues and couple to various intracellular signaling pathways, leading to diverse cellular responses. This compound, as the active form of the selective EP3/EP1 agonist sulprostone, plays a significant role in cellular processes governed by these two receptors.[4] Its primary clinical applications, such as the induction of labor and management of postpartum hemorrhage, are a direct consequence of its potent contractile effects on uterine smooth muscle, mediated predominantly through the EP3 receptor.[5] Beyond its uterotonic effects, the activation of EP1 and EP3 receptors by this compound has implications for various other cellular functions, including ion transport, neurotransmission, and platelet aggregation.[1][6]

Receptor Binding and Selectivity

The physiological effects of this compound are dictated by its interaction with prostanoid receptors. As the active metabolite of sulprostone, its receptor binding profile is considered to be analogous to that of the parent compound. Sulprostone exhibits high affinity and selectivity for the EP3 receptor, with a significantly lower affinity for the EP1 receptor and negligible interaction with EP2 and EP4 receptors.

Table 1: Receptor Binding Affinity of Sulprostone [4]

| Receptor Subtype | Ligand | Ki (nM) |

| EP1 | Sulprostone | 21 |

| EP3 | Sulprostone | 0.6 |

Signaling Pathways

The activation of EP1 and EP3 receptors by this compound initiates distinct downstream signaling cascades, leading to varied cellular responses.

EP1 Receptor Signaling

The EP1 receptor primarily couples to the Gq/11 family of G-proteins.[7] Ligand binding triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration activates various calcium-dependent enzymes, such as protein kinase C (PKC), leading to cellular responses like smooth muscle contraction.[5][8]

References

- 1. Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of action of prostaglandins on uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Receptor Binding Affinity and Selectivity of 16-Phenoxy tetranor Prostaglandin E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2), a key endogenous lipid mediator involved in a wide array of physiological and pathological processes. As a metabolite of the potent and selective EP3/EP1 receptor agonist sulprostone, understanding the receptor binding characteristics of this compound is crucial for elucidating its potential pharmacological activity and for the development of novel therapeutics targeting the prostanoid receptor family.[1][2] This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of this compound, drawing upon available data for its parent compound, sulprostone, due to the limited direct experimental data for the metabolite itself. Detailed experimental protocols for assessing receptor binding and visualizations of the relevant signaling pathways are also presented.

Prostaglandin E2 Receptors and Their Signaling Pathways

Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[3][4] Each receptor subtype is coupled to a specific G protein, leading to the activation of distinct intracellular signaling cascades.

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels ([Ca2+]).

-

EP2 Receptor: Coupled to Gs, it stimulates adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels.

-

EP3 Receptor: Primarily coupled to Gi, it inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

-

EP4 Receptor: Similar to EP2, it is coupled to Gs and increases intracellular cAMP levels.

The differential expression of these receptors in various tissues and cell types accounts for the wide range of physiological responses to PGE2.

Caption: Prostaglandin E2 (PGE2) Receptor Signaling Pathways.

Receptor Binding Profile

Sulprostone is a potent and selective agonist for the EP3 and EP1 receptors. The binding affinities (Ki) of sulprostone for these receptors have been reported as follows:

| Compound | Receptor | Binding Affinity (Ki, nM) |

| Sulprostone | EP3 | 0.6 |

| EP1 | 21 |

Data sourced from Tocris Bioscience.

This data indicates that sulprostone has a high affinity for the EP3 receptor and a moderate affinity for the EP1 receptor, with significantly lower affinity for other prostanoid receptors. It is plausible that this compound, as a metabolite, may retain a similar selectivity profile, although its potency could be altered. It is important to note that without direct experimental evidence, this remains an extrapolation.

Interestingly, a related compound, 16-phenoxy tetranor PGF2α, has been shown to be a metabolically stable analog of PGF2α that binds to the FP receptor with a significantly higher affinity (440%) than PGF2α itself.[5][6] This suggests that the 16-phenoxy tetranor modification can confer high affinity to prostanoid receptors.

Experimental Protocols

To determine the precise receptor binding affinity and selectivity of this compound, standard pharmacological assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).

-

Radiolabeled prostaglandin, e.g., [3H]-PGE2.

-

This compound (test compound).

-

Non-labeled PGE2 (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine cell membranes, [3H]-PGE2 (at a concentration close to its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled PGE2.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional Assays (e.g., cAMP Measurement)

Functional assays measure the downstream signaling effects of receptor activation, providing information on the potency (EC50) and efficacy of a compound.

Materials:

-

Whole cells stably expressing a single human EP receptor subtype (EP2, EP3, or EP4).

-

This compound (test compound).

-

Forskolin (to stimulate cAMP production).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Culture the cells expressing the EP receptor of interest in a suitable format (e.g., 96-well plate).

-

Compound Addition: Treat the cells with varying concentrations of this compound. For EP2 and EP4 (Gs-coupled), measure the stimulation of cAMP production. For EP3 (Gi-coupled), pre-stimulate the cells with forskolin and then add the test compound to measure the inhibition of cAMP production.

-

Incubation: Incubate the cells for a specific time at 37°C to allow for receptor activation and second messenger signaling.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Determine the EC50 (for agonists) or IC50 (for antagonists) value from the resulting dose-response curve.

Conclusion

While direct experimental data on the receptor binding affinity and selectivity of this compound is currently lacking, the pharmacological profile of its parent compound, sulprostone, suggests a likely preference for the EP3 and EP1 receptors. The high affinity of the related compound, 16-phenoxy tetranor PGF2α, for the FP receptor indicates that the 16-phenoxy tetranor modification has the potential to confer high potency. To definitively characterize the binding profile of this compound, rigorous in vitro binding and functional assays, as detailed in this guide, are essential. Such studies will be invaluable for understanding its potential therapeutic applications and for guiding the future design of novel prostanoid receptor modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]

- 4. Immunolocalization of the four prostaglandin E2 receptor proteins EP1, EP2, EP3, and EP4 in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

A comprehensive literature review of 16-Phenoxy tetranor Prostaglandin E2 research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2) and the principal active metabolite of sulprostone, a potent EP1 and EP3 receptor agonist.[1][2] This compound has garnered significant interest in the scientific community for its therapeutic applications, primarily in ophthalmology for the management of glaucoma and in gynecology for the induction of labor and termination of pregnancy.[3] Its mechanism of action is intrinsically linked to its interaction with specific prostaglandin E receptors, leading to a cascade of intracellular events that culminate in its physiological effects. This technical guide provides a comprehensive literature review of the research on this compound, with a focus on its synthesis, mechanism of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 54382-74-0 | [4] |

| Molecular Formula | C22H28O6 | [4] |

| Molecular Weight | 388.5 g/mol | [4] |

| Formal Name | 9-oxo-11α,15R-dihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid | [4] |

| Purity | ≥98% | [4] |

| Formulation | A solution in methyl acetate | [4] |

| Solubility | DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 0.8 mg/ml | [4] |

| λmax | 202, 220, 271 nm | [4] |

Synthesis

The synthesis of this compound is typically achieved through a multi-step chemical synthesis process. While specific, detailed protocols are often proprietary, the general approach involves the construction of the prostaglandin core structure followed by the introduction of the phenoxy group at the 16th position. A common strategy involves the Corey lactone, a versatile intermediate in prostaglandin synthesis.

A generalized synthetic scheme is as follows:

Caption: Generalized workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its effects by acting as a selective agonist for the Prostaglandin E2 receptors, specifically the EP1 and EP3 subtypes. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct downstream signaling cascades.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq alpha subunit of the G protein complex.[5] Activation of the EP1 receptor by this compound initiates the following cascade:

-

Gq Activation: The activated Gq alpha subunit stimulates phospholipase C (PLC).[6][7]

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6]

-

Cellular Response: The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including smooth muscle contraction.[8]

Caption: EP1 receptor signaling pathway.

EP3 Receptor Signaling

The EP3 receptor primarily couples to the Gi alpha subunit of the G protein complex, but can also couple to Gq and G12/13.[1][2] The predominant Gi-coupled pathway leads to the inhibition of adenylyl cyclase:

-

Gi Activation: Binding of this compound to the EP3 receptor activates the Gi alpha subunit.

-

Adenylyl Cyclase Inhibition: The activated Gi alpha subunit inhibits the enzyme adenylyl cyclase.[9]

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[9]

-

Cellular Response: The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways, influencing processes such as smooth muscle contraction and neurotransmitter release.[10]

Caption: EP3 receptor (Gi-coupled) signaling pathway.

Therapeutic Applications

Glaucoma

In ophthalmology, this compound is utilized to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[11] The mechanism involves increasing the outflow of aqueous humor from the eye. Prostaglandin analogs, through their action on EP receptors in the ciliary muscle and trabecular meshwork, are thought to remodel the extracellular matrix and relax the ciliary muscle, thereby enhancing both uveoscleral and trabecular outflow.

A study on the effect of sulprostone, the prodrug of this compound, in rabbits demonstrated a dose-dependent reduction of the circadian elevation of IOP.[10] This effect was associated with a decrease in norepinephrine concentration in the aqueous humor, suggesting a neuromodulatory role in IOP regulation.[10]

| Animal Model | Drug | Dose | Effect on IOP | Reference |

| Rabbit | Sulprostone | 0.2 µg | Reduction of circadian elevation | [10] |

| Rabbit | Sulprostone | 2 µg | Reduction of circadian elevation | [10] |

| Rabbit | Sulprostone | 20 µg | Reduction of circadian elevation | [10] |

| Cat | PGE2 | 100 µg (daily/twice daily) | Maintained reduction for several months | [12] |

Uterine Contraction

This compound, as the active metabolite of sulprostone, is used to induce uterine contractions for the termination of pregnancy and the induction of labor.[3] This effect is mediated by the activation of EP1 and EP3 receptors in the myometrium, leading to increased intracellular calcium and subsequent smooth muscle contraction.

Clinical studies have evaluated the efficacy of sulprostone (referred to by its investigational name SHB 286) for inducing fetal death in utero and for preoperative cervical dilation.

| Indication | Drug | Dosage Regimen | Success Rate/Outcome | Reference |

| Induction of fetal death in utero | Sulprostone (SHB 286) | 0.25 µ g/min IV, doubled hourly up to 2 µ g/min | Equally effective as PGE2 in inducing labor | [3] |

| Preoperative cervical dilation (1st trimester) | Sulprostone | 500 µg IM (single dose) | 75% achieved adequate dilation (≥8 mm) after 3 hours | [13] |

Experimental Protocols

Prostaglandin E2 Receptor Binding Assay

A common method to determine the binding affinity of ligands to prostaglandin receptors is a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound for EP1 and EP3 receptors.

Materials:

-

Cell membranes expressing the human EP1 or EP3 receptor.

-

[3H]-PGE2 (radioligand).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a microtiter plate, incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of the unlabeled compound.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Uterine Contraction Assay

The effect of this compound on uterine contractility can be assessed using an isolated uterine strip preparation.

Objective: To measure the contractile response of uterine tissue to this compound.

Materials:

-

Uterine tissue from a suitable animal model (e.g., rat, rabbit).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Isometric force transducer.

-

Data acquisition system.

-

This compound.

Procedure:

-

Isolate uterine horns and cut into longitudinal strips.

-

Mount the uterine strips in the organ baths under a resting tension.

-

Allow the tissue to equilibrate for a period of time.

-

Record baseline contractile activity.

-

Add cumulative concentrations of this compound to the organ bath.

-

Record the changes in contractile force and frequency.

-

Analyze the data to generate a concentration-response curve and determine the EC50 value.

Conclusion

This compound is a pharmacologically significant molecule with well-defined mechanisms of action centered on the activation of EP1 and EP3 prostaglandin receptors. Its utility in lowering intraocular pressure and inducing uterine contractions has established its place in therapeutic applications. This review has provided a comprehensive overview of the existing research, including its chemical properties, synthesis, signaling pathways, and clinical data. The detailed experimental protocols and visual diagrams serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this important prostaglandin analog and paving the way for future research and therapeutic advancements. Further investigation into the specific quantitative biological activity of this compound, distinct from its prodrug sulprostone, would be beneficial for a more complete understanding of its pharmacological profile.

References

- 1. Prostaglandin EP3 receptor superactivates adenylyl cyclase via the Gq/PLC/Ca2+ pathway in a lipid raft-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intravenous prostaglandin E2 and 16-phenoxy prostaglandin E2 methyl sulfonylamide for induction of fetal death in utero - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PTGER1 prostaglandin E receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuromodulatory effect of sulprostone on the circadian elevation of intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound (16-phenoxy tetranor PGE2) [myskinrecipes.com]

- 12. Noninvasive observations on eyes of cats after long-term maintenance of reduced intraocular pressure by topical application of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intramuscular administration of 16 phenoxy omega 17,18,19,20 tetranor PGE2 methyl sulfonylamide for pre-operative cervical dilatation in first trimester nulliparae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 16-Phenoxy tetranor Prostaglandin E2: From Discovery to Clinical Significance of its Parent Compound, Sulprostone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16-Phenoxy tetranor Prostaglandin E2, a notable metabolite of the potent synthetic prostaglandin E2 (PGE2) analog, Sulprostone. The discovery, history, and pharmacological profile of this metabolite are intrinsically linked to its parent compound. This document will delve into the synthesis of Sulprostone, its mechanism of action through prostaglandin E receptors, its metabolic fate leading to the formation of this compound, and the extensive clinical applications of Sulprostone in obstetrics. Detailed experimental protocols for the characterization of such compounds and quantitative data from clinical studies are presented to serve as a valuable resource for researchers in the field.

Introduction: The Genesis of a Metabolite of Clinical Importance

The discovery of this compound is a direct result of the clinical development and metabolic investigation of Sulprostone, a synthetic analog of prostaglandin E2. Sulprostone was developed to harness the potent uterotonic properties of PGE2 while offering a more favorable pharmacokinetic and side-effect profile. It is primarily used in obstetrics for the induction of labor, termination of pregnancy, and the management of postpartum hemorrhage.[1][2]

This compound was first identified as a minor metabolite in human plasma following the parenteral administration of Sulprostone.[3][4] Its formation occurs through the hydrolysis of the methylsulfonamide bond of Sulprostone, converting the C1 carboxyl group into a free acid.[4] While the biological activity of this compound itself has not been extensively reported, its presence underscores the metabolic pathway of its clinically significant parent compound.

Physicochemical Properties

The structural details of this compound are crucial for understanding its potential interactions and analytical characterization.

| Property | Value |

| Formal Name | 9-oxo-11α,15R-dihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid |

| CAS Number | 54382-74-0 |

| Molecular Formula | C22H28O6 |

| Molecular Weight | 388.5 g/mol |

| Appearance | A solution in methyl acetate |

Mechanism of Action: The Role of Prostaglandin E Receptors

The pharmacological effects of Sulprostone, and presumably its metabolites, are mediated through the activation of prostaglandin E (EP) receptors, a class of G-protein coupled receptors (GPCRs). Sulprostone is a potent and selective agonist for the EP3 and EP1 receptor subtypes.

-

EP3 Receptor: Activation of the EP3 receptor is primarily linked to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP in uterine smooth muscle cells is a key mechanism for inducing strong and regular uterine contractions.

-

EP1 Receptor: The EP1 receptor is coupled to the activation of phospholipase C, which in turn increases intracellular inositol triphosphate (IP3) and diacylglycerol (DAG). This pathway results in the release of calcium from intracellular stores, contributing to muscle contraction.

The combined agonism at both EP3 and EP1 receptors results in the potent uterotonic activity of Sulprostone, making it effective for inducing labor and controlling postpartum hemorrhage.

Signaling Pathway of Sulprostone

Caption: Signaling pathway of Sulprostone via EP3 and EP1 receptors.

Therapeutic Applications of the Parent Compound, Sulprostone

Sulprostone is primarily utilized in obstetrics and gynecology for its potent effects on the uterus.

Treatment of Postpartum Hemorrhage

Atonic postpartum hemorrhage is a leading cause of maternal mortality. Sulprostone is recommended as a second-line treatment when conventional uterotonics like oxytocin fail to control bleeding. Its efficacy in inducing strong uterine contractions helps to constrict uterine blood vessels and reduce blood loss.

Induction of Labor and Termination of Pregnancy

Sulprostone is also used for the induction of labor, particularly in cases of intrauterine fetal death, and for the termination of second-trimester pregnancies.

Quantitative Data

Receptor Binding Affinity of Sulprostone

| Receptor Subtype | Ki (nM) |

| EP1 | 21 |

| EP3 | 0.6 |